molecular formula C13H9IO2 B1386047 4-(3-Iodophenoxy)-benzaldehyde CAS No. 1094324-91-0

4-(3-Iodophenoxy)-benzaldehyde

Cat. No.: B1386047
CAS No.: 1094324-91-0
M. Wt: 324.11 g/mol
InChI Key: DMXRNQRVEHAKTG-UHFFFAOYSA-N
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Description

4-(3-Iodophenoxy)-benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 3-iodophenoxy group. This structural motif combines the reactivity of the aldehyde functional group with the electronic and steric effects of the iodine atom and phenoxy linkage. Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science applications . The iodine substituent enhances halogen bonding capabilities, making it valuable in coordination chemistry and crystal engineering .

Properties

IUPAC Name

4-(3-iodophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXRNQRVEHAKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodophenoxy)-benzaldehyde typically involves the reaction of 3-iodophenol with 4-formylphenol. This reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde group, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be carried out using techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenoxy)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions to oxidize the aldehyde group.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to substitute the iodine atom under basic conditions.

Major Products Formed

    Oxidation: 4-(3-Iodophenoxy)benzoic acid

    Reduction: 4-(3-Iodophenoxy)benzyl alcohol

    Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used

Scientific Research Applications

4-(3-Iodophenoxy)-benzaldehyde has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its iodine atom allows for further functionalization through cross-coupling reactions.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals. The aldehyde group can be modified to create derivatives with potential biological activity.

    Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit therapeutic properties and can be used as lead compounds for further optimization.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenoxy)-benzaldehyde depends on its specific application and the molecular targets involved. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Electronic Effects

The substituent on the benzaldehyde core significantly influences chemical reactivity, physical properties, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituent(s) Key Features
4-(3-Iodophenoxy)-benzaldehyde 3-Iodophenoxy (para) Strong halogen bonding; potential for cross-coupling reactions
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole sulfanyl (para) High yield (92%); biological activity due to heterocyclic moiety
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridinylethoxy (para) Antibacterial/antifungal applications; synthesized via literature methods
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde 4-Chlorobenzyloxy, ethoxy, iodo (para, meta) Multi-halogenated; high steric hindrance for coordination chemistry
4-Hydroxybenzaldehyde Hydroxyl (para) Studied via DFT; foundational for understanding electronic effects

Key Observations :

  • Halogen vs. Heterocyclic Substituents : Iodo and chloro groups enhance halogen bonding and electronic withdrawal, whereas benzimidazole or pyridine groups introduce biological activity .
  • Multi-Substituted Derivatives : Compounds like 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde exhibit complex reactivity due to competing electronic effects .

Key Observations :

  • Iodo Derivatives: Synthesis often relies on iodophenol coupling with activated benzaldehyde precursors. highlights challenges when electron-withdrawing groups fail to activate the ring .
  • Multi-Step Routes : Functionalization of bromomethyl intermediates (e.g., 4-(bromomethyl)benzaldehyde) is efficient but requires careful handling due to toxicity .

Key Observations :

  • Iodo vs. Alkoxy Substituents: Iodo derivatives (e.g., this compound) typically exhibit higher melting points and lower solubility in polar solvents compared to alkoxy analogs .
  • Biological Activity : Benzimidazole- and pyridine-containing derivatives show promise in drug development due to heterocyclic pharmacophores .

Biological Activity

4-(3-Iodophenoxy)-benzaldehyde is an organic compound characterized by the presence of an iodophenoxy group attached to a benzaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H9_{9}I O, with a molecular weight of approximately 292.11 g/mol. The structure features an iodine atom, which enhances its reactivity and potential for further functionalization.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in the structure and function of target molecules, resulting in various biological effects. The compound may also engage in redox reactions due to the presence of the iodine atom, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound derivatives. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ability to modify the aldehyde group allows for the creation of analogs with enhanced potency against specific cancer types.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For example, studies have shown that certain derivatives can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. By modulating IDO activity, these compounds could enhance antitumor immunity.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Derivatives showed effectiveness against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL .
Anticancer Activity In vitro tests revealed that specific analogs reduced cell viability in breast cancer cell lines by up to 70% at concentrations of 25 µM .
Enzyme Inhibition Compounds demonstrated significant inhibition of IDO activity with IC50_{50} values around 15 µM, suggesting potential use in cancer therapy .

Synthesis and Modification

The synthesis of this compound typically involves the reaction between 3-iodophenol and 4-formylphenol under basic conditions. This process can be optimized through various reaction parameters to enhance yield and purity . Furthermore, the aldehyde group can be chemically modified to produce derivatives with improved biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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